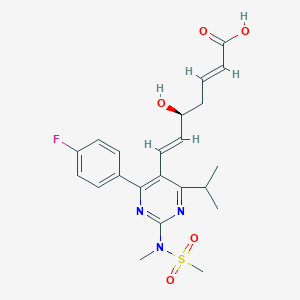
N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide is a hydrazone compound primarily used as a pesticide. It is known for its high toxicity to fish and aquatic invertebrates when it enters the environment untreated . The compound has a molecular formula of C₉H₈Cl₄FNO₂S₂ and a molecular weight of 387.11 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the reaction of phenylamine with 1,1,2,2-tetrachloro-2-fluoroethanethiol in the presence of methanesulfonyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .
科学的研究の応用
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its toxicological effects on aquatic organisms.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Employed as a pesticide due to its high toxicity to pests.
作用機序
The mechanism of action of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the inhibition of key enzymes in the target organisms. The compound interacts with molecular targets such as enzymes involved in cellular respiration, leading to the disruption of metabolic processes and eventual death of the organism .
類似化合物との比較
Similar Compounds
- N-Phenyl-N-[(1,1,2,2-tetrachloroethyl)thio]methanesulfonamide
- N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]ethanesulfonamide
Uniqueness
N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide is unique due to the presence of both fluorine and chlorine atoms in its structure, which enhances its reactivity and toxicity compared to similar compounds. This unique combination of halogens makes it particularly effective as a pesticide .
特性
CAS番号 |
22729-75-5 |
|---|---|
分子式 |
C9H8Cl4FNO2S2 |
分子量 |
387.1 g/mol |
IUPAC名 |
N-phenyl-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide |
InChI |
InChI=1S/C9H8Cl4FNO2S2/c1-19(16,17)15(7-5-3-2-4-6-7)18-9(12,13)8(10,11)14/h2-6H,1H3 |
InChIキー |
SVIKNKPDPGCMAE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)SC(C(F)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)




